5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
Kaempferol-3-rhamnoglucoside-7-glucoside is a natural flavonoid glycoside isolated from the leaves of Eugenia uniflora . It is known for its anti-inflammatory activities, which may be attributed to its inhibition of prostaglandin synthesis . This compound has a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol-3-rhamnoglucoside-7-glucoside can be synthesized through enzymatic hydrolysis of its glycosides. For instance, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed to kaempferol using β-glucosidase and/or α-L-rhamnosidase . This method is environmentally friendly and yields highly biologically active kaempferol .
Industrial Production Methods
the enzymatic hydrolysis method mentioned above could be scaled up for industrial applications, given its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Kaempferol-3-rhamnoglucoside-7-glucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are typically employed.
Hydrolysis: Enzymes like β-glucosidase and α-L-rhamnosidase are used for hydrolysis.
Major Products
The major products formed from these reactions include kaempferol and its various glycosides .
Scientific Research Applications
Kaempferol-3-rhamnoglucoside-7-glucoside has a wide range of scientific research applications:
Mechanism of Action
Kaempferol-3-rhamnoglucoside-7-glucoside exerts its effects primarily through the inhibition of prostaglandin synthesis, which reduces inflammation . It also inhibits AKT phosphorylation and activates caspase pathways, leading to apoptosis in cancer cells . Additionally, it modulates reactive oxygen species (ROS) production and enhances antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
- Kaempferol-7-O-glucoside
- Kaempferol-3-O-rhamnoside
- Kaempferol-3-O-rutinoside
Uniqueness
Kaempferol-3-rhamnoglucoside-7-glucoside is unique due to its dual glycoside structure, which enhances its solubility and bioavailability compared to other kaempferol glycosides . This structural uniqueness contributes to its potent biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C31H38O19 |
---|---|
Molecular Weight |
714.6 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C31H38O19/c1-9(33)17(36)20(39)23(42)28-24(43)22(41)26(45)31(49-28)50-29-19(38)16-13(35)6-12(46-30-25(44)21(40)18(37)15(8-32)48-30)7-14(16)47-27(29)10-2-4-11(34)5-3-10/h2-7,9,15,17-18,20-26,28,30-37,39-45H,8H2,1H3 |
InChI Key |
IYTNVROUKPTERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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